2-(Difluoromethoxy)acetic acid
Description
Contextualization within Fluorinated Carboxylic Acids Research
Fluorinated carboxylic acids are a cornerstone of modern drug discovery and development. The strategic incorporation of fluorine atoms into a carboxylic acid-containing molecule can profoundly alter its physicochemical and biological properties. researchgate.netchemrxiv.org The high electronegativity of fluorine can increase the acidity of the carboxylic acid group, while the carbon-fluorine bond, being exceptionally strong, can block sites of metabolic oxidation, thereby enhancing the metabolic stability and prolonging the in vivo half-life of a drug. nih.gov The introduction of fluorine can also modulate lipophilicity, a critical parameter for a molecule's ability to cross biological membranes. nih.gov
The carboxylic acid functional group itself is a key component in the pharmacophores of over 450 marketed drugs, prized for its ability to form strong electrostatic and hydrogen bond interactions with biological targets. nih.gov However, its ionizable nature can also be a liability, limiting oral bioavailability and central nervous system (CNS) penetration. nih.gov Consequently, research into fluorinated carboxylic acids and their bioisosteres—functional groups that mimic the properties of a carboxylic acid—is a vibrant field. researchgate.netnih.gov
2-(Difluoromethoxy)acetic acid sits (B43327) within this context as a valuable fluorinated building block. It provides a scaffold that combines the structural features of a short-chain carboxylic acid with the unique electronic properties of the difluoromethoxy group. Research in this area often focuses on leveraging these combined features to create more effective therapeutic agents or to study the fundamental impact of such fluorinated motifs on biological systems. nih.gov
Significance of the Difluoromethoxy Moiety in Organic Chemistry
The difluoromethoxy group (-OCF₂H) is considered a "privileged" functional group in medicinal chemistry. researchgate.net Its inclusion in a molecule is a strategic choice intended to confer specific, desirable properties. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₂H group possesses a hydrogen atom capable of acting as a hydrogen bond donor, a property that can be crucial for target binding. researchgate.net This allows it to serve as a lipophilic bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.
The significance of the difluoromethoxy moiety stems from its ability to fine-tune several molecular properties simultaneously:
Metabolic Stability: The strong C-F bonds make the group resistant to metabolic degradation, a key strategy for improving a drug candidate's pharmacokinetic profile. tandfonline.com
Lipophilicity: The -OCF₂H group generally increases lipophilicity compared to a methoxy (B1213986) (-OCH₃) group, which can enhance membrane permeability. researchgate.net
Conformational Control: The presence of the fluorinated group can influence the preferred conformation of a molecule, which can lead to enhanced binding affinity for its biological target. researchgate.net
Acidity Modulation: When attached to an aromatic ring, the -OCF₂H group acts as a weak electron-withdrawing group, influencing the acidity of other functional groups in the molecule.
The growing appreciation for these properties has spurred significant research into new synthetic methods for introducing the difluoromethoxy group into complex molecules, a task that has historically been challenging. researchgate.netrsc.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1089695-61-3 | chemenu.com |
| Molecular Formula | C₃H₄F₂O₃ | |
| Molecular Weight | 126.06 g/mol | chemenu.com |
| IUPAC Name | This compound | |
| pKa | ≈ 2.8–3.2 | |
| SMILES | O=C(COC(F)F)O | chemenu.com |
Historical Perspective on the Synthesis and Early Utility of this compound
The history of this compound is uniquely tied to the metabolic fate of an early fluorinated anesthetic. The volatile anesthetic methoxyflurane (B143068) (2,2-dichloro-1,1-difluoro-1-methoxyethane) was first introduced into clinical practice in 1960. unimelb.edu.au While effective, its use declined in the 1970s due to concerns over dose-related nephrotoxicity. unimelb.edu.au Subsequent research into its metabolism revealed that a significant portion of the absorbed dose (50-70%) is biotransformed in the liver by cytochrome P450 enzymes. nps.org.aumims.com This metabolic process yields several products, including free fluoride (B91410) ions, oxalic acid, and, notably, difluoromethoxyacetic acid . nps.org.aumims.comhres.ca Therefore, the compound was first identified and studied as a human metabolite of a pharmaceutical agent.
The emergence of this compound as a synthetic building block is more recent, driven by the increasing demand for novel fluorinated motifs in drug discovery. Its high CAS Registry Number (1089695-61-3) suggests its characterization and commercial availability as a distinct reagent occurred relatively late in the history of organofluorine chemistry. Early methods for creating the difluoromethoxy ether linkage often involved harsh conditions. Modern synthetic chemistry, however, has provided more direct routes. For example, the synthesis of benzyl (B1604629) 2-(difluoromethoxy)acetate, a derivative of the title compound, has been demonstrated using reagents like 2,2-difluoro-2-(fluorosulfonyl)acetic acid (known as Chen's reagent) to react with benzyl glycolate. chemicalbook.com This highlights the evolution from identifying the compound as a metabolite to its purposeful synthesis as a tool for further chemical innovation.
Overview of the Current Research Landscape and Identified Research Gaps
Current research involving the difluoromethoxy motif is heavily focused on the development of novel and efficient synthetic methodologies. A major theme is "late-stage difluoromethylation," which aims to introduce the -OCF₂H group into already complex, drug-like molecules. rsc.org This approach is highly valuable as it avoids the need to carry a sensitive functional group through a lengthy multi-step synthesis. Recent advances in this area include the use of visible-light photoredox catalysis to generate difluoromethyl radicals from precursors like difluoroacetic acid. rsc.org
Despite significant progress, several research gaps remain, representing opportunities for future investigation:
Improved Synthetic Efficiency: There is a continuing need for more general, scalable, and functional-group-tolerant methods for difluoromethoxylation. nih.gov Many current protocols require an excess of reagents or are limited in their substrate scope.
Site-Selectivity: Achieving predictable control over the position of difluoromethoxylation, particularly in complex aromatic systems (e.g., meta-selective C-H functionalization), remains a significant challenge. rsc.org
Novel Reagent Development: The development of new, stable, and non-ozone-depleting difluoromethylation reagents is a key objective. researchgate.netrsc.org
Decarboxylative Difluoromethylation: While decarboxylative coupling is a powerful strategy in fluorine chemistry, its application for installing difluoromethyl groups from common aryl carboxylic acids is an area that requires further development. nih.govrsc.org
Radiolabeling: The development of versatile and efficient methods for incorporating the fluorine-18 (B77423) isotope ([¹⁸F]) into the -OCF₂H group is highly desirable for applications in Positron Emission Tomography (PET) imaging. rsc.org
Addressing these gaps will be crucial for fully exploiting the potential of the difluoromethoxy group and, by extension, building blocks like this compound in the creation of next-generation pharmaceuticals and advanced materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O3/c4-3(5)8-1-2(6)7/h3H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUYDBNOCSKWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183355 | |
| Record name | Difluoromethoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29101-99-3, 1089695-61-3 | |
| Record name | Difluoromethoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029101993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluoromethoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(difluoromethoxy)acetic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Difluoromethoxy Acetic Acid and Its Chemical Precursors
Established Synthetic Pathways to 2-(Difluoromethoxy)acetic acid
Traditional synthetic routes to this compound have been well-documented, primarily relying on difluoromethoxylation reactions and the functionalization of carboxylic acid precursors. These methods have proven effective for laboratory-scale synthesis and have been adapted for larger-scale production.
Difluoromethoxylation Strategies in this compound Synthesis
A principal strategy for synthesizing this compound involves the introduction of the difluoromethoxy (OCF₂H) group onto a suitable precursor. This is often achieved through the reaction of a hydroxyl-containing starting material with a difluoromethylating agent.
A key precursor for this approach is a derivative of glycolic acid (2-hydroxyacetic acid). For instance, benzyl (B1604629) 2-hydroxyacetate can be reacted with a difluoromethylating agent to form benzyl 2-(difluoromethoxy)acetate. cas.cn One documented method utilizes 2,2-difluoro-2-(fluorosulfonyl)acetic acid, often referred to as Chen's reagent, in the presence of a base like sodium hydride (NaH) in an acetonitrile (B52724) solvent at elevated temperatures. The reaction proceeds via the deprotonation of the hydroxyl group of benzyl glycolate, followed by a nucleophilic attack on the difluoromethoxy source.
Another common method for difluoromethoxylation involves the use of chlorodifluoromethane (B1668795) (CHClF₂) in the presence of a base. This reaction generates difluorocarbene (:CF₂) in situ, which then reacts with an alcohol. While this method is widely used for the synthesis of difluoromethyl ethers, its application to α-hydroxy acids requires careful control of reaction conditions to prevent side reactions. researchgate.net The generation of difluorocarbene can also be achieved from other precursors, such as sodium chlorodifluoroacetate, through thermal decarboxylation. orgsyn.org
The choice of difluoromethylating agent is crucial and a variety of reagents have been developed for this purpose. These include zinc sulfinate reagents like Zn(SO₂CF₂H)₂, which can generate difluoromethyl radicals for C-H difluoromethylation under oxidative conditions. nih.gov While not a direct O-difluoromethoxylation method, these radical approaches highlight the diverse chemistry available for introducing the CF₂H group.
A summary of a common difluoromethoxylation strategy is presented in the table below:
| Precursor | Reagent | Base/Catalyst | Solvent | Product |
| Benzyl 2-hydroxyacetate | 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | Sodium Hydride (NaH) | Acetonitrile | Benzyl 2-(difluoromethoxy)acetate |
| Alcohols (general) | Chlorodifluoromethane (CHClF₂) | Potassium Hydroxide (B78521) (KOH) | Dioxane, etc. | Difluoromethyl ethers |
| Phenols (for comparison) | Sodium chlorodifluoroacetate | Cesium Carbonate | DMF | Aryl difluoromethyl ethers |
Carboxylic Acid Functionalization Approaches Leading to this compound
An alternative and highly effective established pathway to this compound involves the functionalization of a precursor that already contains the difluoromethoxy group. A key intermediate in this approach is benzyl 2-(difluoromethoxy)acetate, synthesized as described in the previous section.
The final step in this sequence is the hydrolysis of the benzyl ester to yield the free carboxylic acid. This is a standard transformation in organic synthesis and can be achieved under various conditions, such as acid- or base-catalyzed hydrolysis. For instance, treatment with an aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) will cleave the benzyl ester, yielding this compound and benzyl alcohol as a byproduct. Similarly, alkaline hydrolysis using a base like sodium hydroxide followed by acidification will also produce the desired product. google.com
This two-step approach, involving the difluoromethoxylation of a protected glycolic acid followed by deprotection, is a robust and widely used method for obtaining this compound.
Novel and Sustainable Synthetic Approaches for this compound
In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methods in chemistry. This has led to the exploration of catalytic syntheses, flow chemistry applications, and biocatalytic routes for the production of fluorinated compounds, including those with a difluoromethoxy group.
Catalytic Syntheses of this compound
Catalytic methods offer the potential for milder reaction conditions, lower waste generation, and increased efficiency compared to stoichiometric approaches. In the context of this compound synthesis, research has focused on the catalytic difluoromethylation of suitable precursors.
Palladium-catalyzed cross-coupling reactions have been explored for the formation of C-CF₂H bonds and could potentially be adapted for O-CF₂H bond formation. beilstein-journals.org For instance, palladium catalysts have been used for the difluoromethylation of aryl boronic acids and halides. beilstein-journals.org While not a direct synthesis of this compound, these methods demonstrate the potential of transition metal catalysis in forming the key difluoromethoxy linkage.
Copper-catalyzed reactions have also shown promise. For example, copper(I) iodide has been used to activate FSO₂CF₂CO₂H for the synthesis of difluoromethyl ethers from alcohols. rsc.org This approach offers mild conditions and good functional group tolerance, making it a potentially attractive method for the synthesis of precursors to this compound. rsc.org
Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, and this has been applied to difluoromethylation reactions. nih.gov Organic photoredox catalysts can be used to generate difluoromethyl radicals from sources like sodium difluoromethanesulfonate, which can then be used to functionalize various molecules. nih.gov The application of such methods to the O-difluoromethoxylation of acetic acid derivatives is an active area of research.
Flow Chemistry Applications in this compound Production
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net
The generation and use of potentially hazardous reagents, such as difluorocarbene from chlorodifluoromethane, can be made significantly safer in a flow reactor. researchgate.net Continuous flow systems have been developed for the fluorination of alcohols, aldehydes, and carboxylic acids, demonstrating the feasibility of this technology for the synthesis of fluorinated compounds. researchgate.net For example, the in-flow generation of thionyl fluoride (B91410) (SOF₂) has been used for the rapid and efficient synthesis of acyl fluorides from carboxylic acids, which are versatile intermediates. researchgate.net
While specific examples of the synthesis of this compound in a flow reactor are not yet widely reported, the extension of existing flow chemistry methodologies for fluorination and esterification to this target molecule is a promising area for future development. rsc.org
Biocatalytic Routes to Difluoromethoxy-Containing Compounds
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the potential for highly selective and environmentally friendly synthetic processes. While the natural occurrence of the difluoromethoxy group is rare, researchers are exploring the use of engineered enzymes for the synthesis of fluorinated compounds. researchgate.net
Enzymatic synthesis has been successfully applied to the production of various organic acids and their derivatives. nih.gov For example, lipases are used in the synthesis of esters, and other enzymes are being investigated for their ability to perform C-F bond-forming reactions. uab.cat The development of enzymes that can tolerate and act on fluorinated substrates is a key area of research. beilstein-journals.org
While a direct biocatalytic route to this compound has not been established, the potential for chemo-enzymatic strategies exists. This could involve the enzymatic resolution of a racemic precursor or the enzymatic functionalization of a difluoromethoxy-containing intermediate. As the field of biocatalysis continues to advance, the development of enzymatic methods for the synthesis of this and other valuable fluorinated compounds is a significant long-term goal. beilstein-journals.orgnih.gov
Stereoselective Synthesis of Chiral Derivatives of this compound
The synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry where the specific three-dimensional arrangement of a molecule is often crucial for its biological activity. The introduction of a difluoromethoxy group into a chiral molecule can significantly alter its properties, including metabolic stability and binding affinity to biological targets. researchgate.net The primary challenge lies in controlling the stereochemistry during the introduction of the difluoromethoxy moiety or by constructing the chiral center in a subsequent step.
Key strategies for achieving stereoselectivity involve either the use of chiral starting materials, chiral catalysts, or the resolution of a racemic mixture. A prominent and scalable method involves the stereospecific difluoromethylation of chiral alcohols. This approach has been successfully demonstrated in the synthesis of complex chiral molecules like di- and trifluoromethoxy proline derivatives, which are valuable building blocks for pharmaceuticals. acs.orgacs.org
One of the most effective methods for this transformation is the copper-catalyzed difluoromethylation of a chiral alcohol precursor. acs.orgacs.org This reaction typically employs a difluoromethylating agent such as 2,2-difluoro-2-(fluorosulfonyl)acetic acid. The reaction proceeds with high fidelity, preserving the stereochemical integrity of the starting material. This has been demonstrated on a large scale for the synthesis of 1-tert-butyl 2-methyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate, a key intermediate for potential antiviral agents. acs.org The starting material, a chiral hydroxypyrrolidine derivative, dictates the stereochemistry of the final product.
Alternative strategies include the use of chiral auxiliaries to direct the reaction or the enzymatic resolution of a racemic mixture of this compound or its derivatives. While effective, resolution methods are often less efficient as they result in a theoretical maximum yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.
Below is a data table summarizing a key stereoselective synthesis of a chiral derivative.
| Parameter | Description | Reference |
| Target Molecule | 1-tert-butyl 2-methyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate | acs.org |
| Chiral Precursor | 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | acs.org |
| Reaction Type | Copper-catalyzed O-difluoromethylation | acs.orgacs.org |
| Difluoromethylating Agent | 2,2-difluoro-2-(fluorosulfonyl)acetic acid | acs.orgacs.org |
| Catalyst | Copper(I) iodide (CuI) | |
| Solvent | Acetonitrile (MeCN) | |
| Key Advantage | High stereospecificity; scalable method. | acs.org |
Scale-Up Considerations and Industrial Synthesis Perspectives for this compound
The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents several challenges, primarily related to cost, safety, and scalability of fluorination technologies. rsc.org The development of robust, efficient, and economically viable processes is critical for the commercial viability of compounds containing the difluoromethoxy (-OCF₂H) group.
A significant advancement in the scalable synthesis of related chiral aliphatic difluoromethyl ethers has been reported, demonstrating the feasibility of producing these compounds on a multikilogram scale. acs.orgacs.org This work highlights a copper-catalyzed difluoromethoxylation process that was successfully scaled up to produce over 10 kg of a key proline intermediate. acs.org The success of this scale-up was attributed to careful optimization of reaction conditions and the development of a suitable workup procedure, such as a triethylamine (B128534) workup, which facilitated smooth isolation of the product on a large scale. acs.org
Key considerations for the industrial synthesis of this compound and its derivatives include:
Reagent Selection: The choice of difluoromethylating agent is crucial. While reagents like (bromodifluoromethyl)trimethylsilane (B180072) are effective, their cost can be prohibitive for large-scale manufacturing. researchgate.net Reagents such as 2,2-difluoro-2-(fluorosulfonyl)acetic acid have proven to be effective and scalable. acs.orgacs.org For other fluorination steps, the use of inexpensive fluoride sources like hydrogen fluoride-pyridine (HF·pyridine) is economically attractive but requires specialized handling and equipment due to its corrosive and toxic nature. acs.org
Process Safety and Control: Fluorination reactions can be highly energetic. Maintaining precise temperature control is essential to prevent runaway reactions and ensure product quality. The use of continuous-flow reactors is a modern approach that can mitigate some of these risks by offering superior heat and mass transfer, although large-scale syntheses have been successfully demonstrated using traditional batch reactors. acs.org
Efficiency and Yield: Industrial processes must be high-yielding to be economical. For esters of this compound, such as the methyl ester, large-scale production may favor methods like the reaction of acetic anhydride (B1165640) with methanol (B129727) in the presence of a catalyst due to high efficiency.
Environmental Considerations: The development of greener synthetic routes is an ongoing goal. This includes the use of less hazardous solvents and reagents and minimizing waste generation. Mechanochemical methods, which reduce or eliminate the need for solvents, represent a promising area of research for more environmentally benign processes. chinesechemsoc.org
The table below summarizes key parameters from a reported multikilogram scale-up of a related difluoromethoxy compound.
| Parameter | Scale-Up Detail | Reference |
| Product | 1-tert-butyl 2-methyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate | acs.org |
| Batch Size | 10.3 kg | acs.org |
| Synthetic Route | Cu-catalyzed difluoromethoxylation | acs.orgacs.org |
| Starting Material | Inexpensive 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | acs.org |
| Workup Procedure | Optimized triethylamine workup for smooth scale-up and isolation. | acs.org |
| Yield | 50% | acs.org |
| Key Insight | Demonstrates the viability of producing complex difluoromethyl ethers on a large scale using optimized batch processing. | acs.orgacs.org |
Chemical Reactivity and Mechanistic Investigations of 2 Difluoromethoxy Acetic Acid
Reactions Involving the Carboxylic Acid Functionality of 2-(Difluoromethoxy)acetic acid
The carboxylic acid group in this compound participates in typical reactions such as esterification, amidation, reduction, and oxidation. The presence of the adjacent difluoromethoxy group enhances the electrophilicity of the carboxyl carbon, influencing reaction rates and conditions.
Esterification Reactions of this compound
This compound readily undergoes esterification with various alcohols in the presence of an acid catalyst. For instance, the reaction with methanol (B129727) yields methyl 2-(difluoromethoxy)acetate. This transformation is a standard procedure for converting the carboxylic acid into its corresponding ester, which can be useful for subsequent chemical modifications or as a final product. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol.
A specific example is the synthesis of methyl 2-(difluoromethoxy)acetate from this compound and methanol, which proceeds with a typical yield of 75-85%.
Table 1: Esterification of this compound
| Reactant | Product | Catalyst | Typical Yield |
|---|
Amidation Reactions Utilizing this compound
The carboxylic acid functionality can be converted to an amide through reaction with an amine, often facilitated by a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine, leading to the formation of 2-(difluoromethoxy)acetamide derivatives. Some boronic acids, like 3-(Difluoromethoxy)benzeneboronic acid, have also been shown to catalyze the amidation of carboxylic acids. alfa-chemistry.com
Reduction and Oxidation Processes of this compound
The carboxylic acid group of this compound can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is capable of this transformation, yielding 2-(difluoromethoxy)ethanol.
Conversely, the acetic acid moiety can be oxidized under strong conditions. The use of potent oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can lead to the cleavage of the carbon-carbon bond and the formation of carbon dioxide, along with other fluorinated byproducts. Other derivatives containing a difluoromethoxy group have also been shown to undergo oxidation.
Reactivity of the Difluoromethoxy Moiety in this compound
The difluoromethoxy group (-OCHF₂) is generally considered stable, contributing to the metabolic stability of molecules that contain it. However, under certain conditions, it can participate in chemical reactions.
Electrophilic and Nucleophilic Substitutions on the Difluoromethoxy Group
While the difluoromethoxy group is generally stable, it can be susceptible to nucleophilic substitution under specific and often harsh reaction conditions, where it can act as a pseudohalogen. nuph.edu.ua Research has shown that in certain aromatic systems, the difluoromethoxy group can be displaced by a nucleophile like ammonia (B1221849) at high temperatures and pressures. nuph.edu.ua In a study on substituted nitrobenzenes, the difluoromethoxy group's reactivity towards nucleophilic substitution was found to be lower than that of a fluorine atom but significantly higher than that of a chlorine atom at the same position. nuph.edu.ua
Electrophilic substitution directly on the difluoromethoxy group is not a typical reaction pathway. The electron-withdrawing nature of the fluorine atoms deactivates the group toward electrophilic attack. vulcanchem.com
Stability and Degradation Pathways of the Difluoromethoxy Group
The difluoromethoxy group is known for its high thermal stability and resistance to oxidative degradation, which is a key reason for its incorporation into pharmaceutical and agrochemical compounds. vulcanchem.com The presence of the two fluorine atoms enhances the metabolic stability of the molecule compared to non-fluorinated analogs.
Interactions of this compound with Lewis Acids and Bases
The chemical structure of this compound contains both Lewis basic sites and Brønsted-Lowry acidic character. A Lewis base is a species that can donate a pair of electrons, while a Lewis acid is an electron-pair acceptor. libretexts.org The interactions of this compound are governed by the presence of lone pairs of electrons on its oxygen atoms and the electronic influence of the adjacent difluoromethyl group.
The oxygen atoms of the carbonyl (C=O) and hydroxyl (-OH) groups in the carboxylic acid moiety possess lone pairs of electrons, making them potential Lewis base centers. These sites can donate electron density to a Lewis acid, forming a Lewis acid-base adduct or complex. libretexts.orgsioc.ac.cn This interaction typically involves the coordination of the Lewis acid to one of the oxygen atoms.
The binding of a Lewis acid, such as boron trifluoride (BF₃) or aluminum chloride (AlCl₃), to the carbonyl oxygen activates the carboxylic acid group. scielo.br This complexation withdraws electron density from the carbonyl carbon, rendering it more electrophilic and thus more susceptible to nucleophilic attack. This principle is fundamental to Lewis acid-catalyzed reactions like esterification and amidation. nih.govcsic.es
However, the Lewis basicity of the oxygen atoms in this compound is modulated by the strong electron-withdrawing inductive effect of the two fluorine atoms in the difluoromethoxy group. This effect reduces the electron density on the oxygen atoms, making them weaker Lewis bases compared to non-fluorinated analogues such as methoxyacetic acid. Consequently, stronger Lewis acids or more forcing reaction conditions may be required to achieve effective activation. While specific studies detailing the thermodynamics of Lewis acid-base complex formation with this compound are not widely documented, the expected interaction follows these established chemical principles.
Table 1: Theoretical Interactions of this compound with Lewis Acids This table illustrates the expected interactions based on general chemical principles.
| Lewis Acid (LA) | Interaction Site | Nature of Interaction | Effect on Reactivity |
|---|---|---|---|
| General (e.g., BF₃, AlCl₃) | Carbonyl Oxygen (C=O) | Formation of a coordinate covalent bond (adduct formation). libretexts.org | Increases the electrophilicity of the carbonyl carbon, activating the molecule for nucleophilic attack. scielo.br |
| General (e.g., BF₃, AlCl₃) | Hydroxyl Oxygen (-OH) | Possible, but less favored than carbonyl oxygen due to resonance stabilization of the carbonyl-Lewis acid complex. | Could facilitate protonolysis or other reactions involving the hydroxyl group. |
Reaction Mechanisms and Kinetic Studies for this compound Transformations
The transformation of this compound into its derivatives proceeds through well-established reaction mechanisms, although specific kinetic data for this compound is limited in the literature.
A fundamental transformation of this compound is its conversion to esters via acid-catalyzed esterification (Fischer esterification). This reaction pathway illustrates the characteristic reactivity of its carboxylic acid group.
The mechanism proceeds through the following key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: An alcohol molecule (R'OH) acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The lone pair on the remaining hydroxyl group assists in the elimination of a water molecule, reforming the carbonyl group and yielding a protonated ester.
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to give the final ester product and regenerate the acid catalyst.
A similar mechanistic pathway occurs in amidation reactions, where an amine serves as the nucleophile instead of an alcohol.
Quantitative kinetic studies detailing reaction rate constants (k) and activation energies (Ea) for transformations of this compound are not extensively available in published research. Such data is critical for optimizing reaction conditions and comparing the reactivity of the compound to its analogues.
The electron-withdrawing nature of the -OCF₂H group is expected to influence reaction kinetics. For acid-catalyzed esterification, this group destabilizes the initial protonated intermediate, which would likely lead to a higher activation energy and a slower reaction rate compared to acetic acid or methoxyacetic acid under identical conditions. unair.ac.id Conversely, for base-mediated reactions where the carboxylate anion is the active species, the inductive effect would stabilize the anion, potentially affecting the reaction kinetics in a different manner.
Table 2: Illustrative Comparison of Kinetic Parameters for Acid-Catalyzed Esterification This table presents a hypothetical comparison to illustrate the expected electronic effects on reactivity. Actual experimental values are not widely reported.
| Compound | Hypothetical Relative Rate Constant (k_rel) | Expected Activation Energy (Ea) | Rationale |
|---|---|---|---|
| Acetic Acid | Baseline (1.0) | Baseline (Ea) | Standard reference for esterification kinetics. researchgate.netdergipark.org.tr |
| Methoxyacetic Acid | > 1.0 | < Ea | The electron-donating nature of the methoxy (B1213986) group stabilizes the protonated tetrahedral intermediate, lowering the activation energy. |
| This compound | < 1.0 | > Ea | The strong electron-withdrawing -OCF₂H group destabilizes the positively charged intermediate, increasing the activation energy and slowing the reaction. |
Elucidation of Reaction Pathways Involving this compound
Derivatization Strategies Utilizing this compound as a Building Block
The unique electronic properties conferred by the difluoromethoxy group make this compound a valuable building block for the synthesis of more complex, fluorinated molecules in fields like medicinal chemistry. researchgate.net
This compound serves as a precursor for creating elaborate molecular architectures, particularly heterocyclic systems. The acid is typically first converted into a more reactive derivative, such as an acid chloride, ester, or amide. These intermediates can then undergo cyclization or condensation reactions.
For example, α-(difluoromethoxy)ketones, which can be derived from the acid, are versatile intermediates for synthesizing difluoromethoxylated pyrazoles, isoxazoles, and pyrimidines. researchgate.netresearchgate.net These reactions often involve condensation with dinucleophilic reagents like hydrazine (B178648) (for pyrazoles) or amidines (for pyrimidines), where the difluoromethoxyacetyl unit becomes an integral part of the final heterocyclic ring. This strategy allows for the precise installation of the -OCF₂H group into scaffolds of significant interest in drug discovery. nih.gov
Table 3: Examples of Derivatization for Complex Scaffold Synthesis
| Initial Derivative | Reactant | Resulting Scaffold | General Reaction Type |
|---|---|---|---|
| Methyl 2-(difluoromethoxy)acetate | Arylhydrazine | Difluoromethoxylated Pyrazole (B372694) | Condensation/Cyclization researchgate.net |
| 2-(Difluoromethoxy)acetyl chloride | Substituted Amidine | Difluoromethoxylated Pyrimidine | Acylation/Condensation/Cyclization researchgate.net |
| This compound | 2-Aminothiophenol | Difluoromethoxylated Benzothiazole | Amidation/Cyclization |
A primary application of this compound is the direct incorporation of the difluoromethoxyacetyl group into a larger target molecule. This is most commonly achieved through standard ester or amide bond formation. By reacting this compound with an alcohol or amine functional group on a target molecule, the moiety is appended, modifying the parent molecule's properties.
This late-stage functionalization is a key strategy in medicinal chemistry to enhance properties such as metabolic stability and lipophilicity. rsc.org The difluoromethoxy group can act as a bioisostere for other functional groups, such as a hydroxyl or thiol group, offering a tool to fine-tune the pharmacological profile of a drug candidate. researchgate.net The reaction typically requires a coupling agent (for amidation) or an acid catalyst (for esterification).
Table 4: General Methods for Moiety Introduction
| Target Functional Group | Reaction Type | Typical Reagents | Product |
|---|---|---|---|
| Alcohol (R-OH) | Esterification | H₂SO₄ (catalyst), heat | 2-(Difluoromethoxy)acetate Ester |
| Amine (R-NH₂) | Amidation | EDCI, DMAP or SOCl₂ followed by amine addition | 2-(Difluoromethoxy)acetamide |
Advanced Analytical Techniques in the Study of 2 Difluoromethoxy Acetic Acid and Its Derivatives
Spectroscopic Characterization Beyond Basic Identification
Sophisticated spectroscopic methods offer deep insights into the molecular structure, conformation, and electronic environment of 2-(Difluoromethoxy)acetic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound.
Fluorine-19 (¹⁹F) NMR: As a nucleus with 100% natural abundance and a spin of ½, ¹⁹F is highly amenable to NMR studies. biophysics.org The chemical shift of the difluoromethoxy group (-OCHF₂) in related molecules typically appears in a characteristic region of the ¹⁹F NMR spectrum. For instance, the ¹⁹F NMR signal for the -OCHF₂ group in similar compounds has been observed as a doublet due to coupling with the adjacent proton. rsc.org The chemical shift is sensitive to the local electronic environment, making it a valuable probe for structural and conformational changes. biophysics.org The typical chemical shift range for organofluorine compounds is broad, which often leads to well-resolved spectra. slideshare.net
Proton (¹H) NMR: In the ¹H NMR spectrum, the proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The methylene (B1212753) protons (CH₂) adjacent to the carboxylic acid group will also exhibit characteristic shifts and coupling patterns.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbon of the difluoromethoxy group will show a characteristic triplet due to one-bond coupling with the two fluorine atoms.
2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals. scribd.com HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings (2-3 bonds), helping to piece together the molecular structure. scribd.com For example, an HMBC experiment would show a correlation between the proton of the -OCHF₂ group and the carbon of the adjacent CH₂ group.
Solid-State NMR: While less common for this type of small molecule unless studying its properties in a solid matrix or as part of a larger assembly, solid-state NMR could provide information on the conformation and packing of this compound in the solid state.
A representative table of expected NMR data is provided below.
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) |
| ¹⁹F | -80 to -85 | Doublet | ~72 Hz (¹JHF) |
| ¹H (-OCHF₂) | ~6.6 | Triplet | ~72 Hz (¹JHF) |
| ¹H (-CH₂-) | Varies | Singlet or Triplet | |
| ¹³C (-OCHF₂) | ~113 | Triplet | ~257 Hz (¹JCF) |
| ¹³C (-CH₂-) | Varies | Triplet | ²JCF |
| ¹³C (-COOH) | ~170 | Singlet |
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for studying its fragmentation pathways.
Molecular Ion Verification: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₃H₄F₂O₃). Electrospray ionization (ESI) in negative ion mode is particularly suitable for carboxylic acids, as it readily forms the [M-H]⁻ ion.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecular ion and analyze the resulting product ions. This provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as CO₂, H₂O, and fragments related to the difluoromethoxy group. The study of fragmentation patterns of related fluorinated compounds can provide insights into the expected behavior of this compound. oak.go.kr
A table summarizing potential fragments is shown below.
| Ion | m/z (calculated) | Description |
| [C₃H₃F₂O₃]⁻ | 125.0046 | [M-H]⁻ |
| [C₂H₃F₂O]⁻ | 81.0144 | Loss of COOH |
| [CHF₂O]⁻ | 67.9933 | Difluoromethoxy anion |
| [C₂H₃O₂]⁻ | 59.0133 | Acetate anion (rearrangement) |
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for investigating the conformational properties and functional groups of this compound. mt.comgatewayanalytical.com
FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. researchgate.net It is particularly sensitive to polar bonds. Key vibrational modes for this compound would include:
O-H stretching of the carboxylic acid group (a broad band typically around 3000 cm⁻¹).
C=O stretching of the carbonyl group (a strong, sharp band around 1700-1750 cm⁻¹).
C-O stretching of the ether and carboxylic acid groups.
C-F stretching of the difluoromethoxy group (strong absorptions in the 1000-1200 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light and provides complementary information to FTIR. mt.com It is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy could be used to study the C-C backbone and the symmetric vibrations of the difluoromethoxy group. Conformational changes in the molecule can lead to shifts in the positions and intensities of the vibrational bands in both FTIR and Raman spectra. mdpi.com
A table of expected vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |
| -COOH | O-H stretch | 2500-3300 (broad) | Weak |
| -COOH | C=O stretch | 1700-1750 (strong) | Moderate |
| -OCHF₂ | C-F stretch | 1000-1200 (strong) | Moderate |
| -CH₂- | C-H stretch | 2850-2960 (moderate) | Strong |
High-Resolution Mass Spectrometry and Fragmentation Analysis of this compound
Chromatographic Separation and Purity Analysis of this compound
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile compounds like this compound. proquest.comajrconline.org
Reversed-Phase HPLC: A common approach for separating polar compounds is reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase. proquest.com For this compound, a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be suitable. google.comresearchgate.net The pH of the mobile phase is a critical parameter to control the retention and peak shape of the acidic analyte.
Method Development: Key parameters to optimize during method development include the choice of column, mobile phase composition (including pH and organic modifier), flow rate, and detector wavelength (typically in the low UV range, around 210 nm, for a carboxylic acid). google.com A well-developed HPLC method can effectively separate this compound from potential impurities and starting materials.
A sample HPLC method is outlined in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. researchgate.net Since this compound is a carboxylic acid and not sufficiently volatile for direct GC analysis, derivatization is necessary. jfda-online.comresearch-solution.com
Derivatization: The carboxylic acid group can be converted into a more volatile ester, for example, a methyl or ethyl ester. ifremer.fr This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Another common derivatization technique is silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. research-solution.com
GC Analysis: The resulting volatile derivative can then be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. ifremer.fr Flame Ionization Detection (FID) is a common detector for organic compounds, while Mass Spectrometry (MS) can be used for identification. researchgate.net This approach is particularly useful for quantifying the purity of the compound and for detecting volatile impurities that may not be easily observed by HPLC. The analysis of metabolites of other compounds, such as 2-butoxyacetic acid, often involves derivatization for GC analysis. nih.gov
A table summarizing a potential GC method for a derivatized analyte is provided below.
| Parameter | Condition |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Methanolic HCl |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Temperature Program | Ramped from a low initial temperature to a higher final temperature |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
X-ray Crystallography of this compound Derivatives for Structural Elucidation
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional atomic arrangement within a crystalline solid. For derivatives of this compound, this method provides unambiguous evidence of molecular conformation, stereochemistry, and intermolecular interactions, which are critical for understanding their chemical properties and biological activities. The difluoromethoxy group (-OCHF₂) introduces unique electronic and steric effects that influence crystal packing and molecular structure.
Research has successfully employed X-ray crystallography to elucidate the structures of complex molecules incorporating the difluoromethoxy moiety. For instance, the absolute stereoconfiguration of the potent compound 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid was unequivocally confirmed as (R,R) through single-crystal X-ray analysis. acs.org This determination was crucial in correlating the specific spatial arrangement of the atoms with the compound's functional activity. acs.org
In another application, the crystal structure of a novel chiral pyrazole (B372694) derivative, (S)-N-(3-{1-[1-(3-Cyclopropylmethoxy-4-difluoromethoxyphenyl)-2-(1-oxypyridin-4-yl)-ethyl]-1H-pyrazl-3-yl}phenyl)acetamide, complexed with its target enzyme, was resolved. pdbj.org This provided detailed insight into the binding mode and the interactions between the difluoromethoxyphenyl group and the protein's active site. pdbj.org
Furthermore, powder X-ray diffraction (PXRD) has been utilized to characterize different crystalline forms (polymorphs) of salts derived from difluoromethoxy-containing acids. The L-lysine salt of [8-chloro-3-(4-chlorobenzyl)-4-difluoromethoxy-2-ethylquinolin-5-yloxy]acetic acid was shown to exist in at least two distinct crystal forms, each identified by a unique set of diffraction peaks. wipo.int Such studies are vital for pharmaceutical development, as different polymorphs can have different physical properties.
Below is a table summarizing key crystallographic findings for selected derivatives containing the difluoromethoxy group.
| Compound Name/Class | Key Findings from X-ray Crystallography | Reference |
| 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid | Confirmed the absolute stereochemistry as the (R,R)-configuration, identifying it as the more active enantiomer. | acs.org |
| (S)-N-(3-{1-[1-(3-Cyclopropylmethoxy-4-difluoromethoxyphenyl)-2-(1-oxypyridin-4-yl)-ethyl]-1H-pyrazl-3-yl}phenyl)acetamide | Revealed the three-dimensional structure of the inhibitor bound to the catalytic domain of its target enzyme (PDE4D2). | pdbj.org |
| [8-chloro-3-(4-chlorobenzyl)-4-difluoromethoxy-2-ethylquinolin-5-yloxy]acetic acid L-lysine salt | Identified and characterized two distinct crystalline forms (A and B) using powder X-ray diffraction, with each form showing a unique set of diffraction peaks (2θ). | wipo.int |
| 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide | Mentioned as a technique to confirm the spatial arrangement of the difluoromethoxy and acetamide (B32628) functional groups. |
Electroanalytical Methods for Investigating Redox Behavior of this compound
Electroanalytical methods are a class of techniques used to study an analyte by measuring the potential (volts) and/or current (amperes) in an electrochemical cell. solubilityofthings.com Cyclic voltammetry (CV) is a particularly powerful and widely used electroanalytical technique for rapidly observing the redox behavior of electroactive species over a broad potential range. jh.edu It provides information on the thermodynamics and kinetics of electron transfer reactions.
For this compound and its derivatives, investigating the redox behavior is essential for understanding their reaction mechanisms, metabolic stability, and potential involvement in electron transfer processes. The difluoromethoxy group (-OCHF₂) is strongly electron-withdrawing, which significantly influences the electronic properties of the molecule. This electronic influence affects the ease with which the compound can be oxidized or reduced.
In cyclic voltammetry, the potential applied to a working electrode is scanned linearly versus time, and the resulting current is measured. The voltammogram, a plot of current versus potential, reveals the potentials at which oxidation and reduction events occur. These potentials can be used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.org
While direct electrochemical studies on this compound are not extensively documented in the provided search results, the behavior of related fluorinated compounds offers significant insight. For example, studies on compounds containing trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) groups show that these substituents make the molecules harder to oxidize (anodic potential shifts to higher values) due to their electron-withdrawing nature. beilstein-journals.orgnih.gov The introduction of fluorine-containing groups has been shown to enhance the ability of some molecules to eject electrons during anodic oxidation. researchgate.net
The redox properties of difluoromethoxylated compounds have been explored in the context of photoredox catalysis. nih.gov CV measurements on a difluoromethoxylation reagent showed that its reduction by a photocatalyst was thermodynamically favorable, enabling the generation of a difluoromethyl radical for synthetic applications. nih.gov
The table below presents electrochemical data for compounds containing fluorinated methoxy (B1213986) groups, illustrating how these moieties affect redox potentials.
| Compound/Class | Electroanalytical Method | Key Findings | Reference |
| Difluoromethoxylated reagent for photoredox catalysis | Cyclic Voltammetry (CV) | The reduction potential was thermodynamically favorable for single electron reduction by the photocatalyst *Ru(bpy)₃²⁺. | nih.gov |
| Tetrahydroacridine with a trifluoromethoxy group | Cyclic Voltammetry (CV) | The electron-withdrawing -OCF₃ group led to a decrease in the HOMO (−6.10 eV) and LUMO (−1.86 eV) energy levels compared to non-fluorinated analogues. | beilstein-journals.org |
| Fluorinated S-triazino-benzimidazole derivatives | Cyclic Voltammetry (CV) | Fluorine phenyl substituents were found to enhance electron ejection to the electrode and subsequent chemical reactions. | researchgate.net |
| Trifluoromethoxylated reagent for photoredox catalysis | Cyclic Voltammetry (CV) | The reduction potential (Ep = +0.140 V vs SCE) indicated a thermodynamically favorable single electron reduction by the photocatalyst. | nih.gov |
These examples demonstrate that electroanalytical techniques, particularly cyclic voltammetry, are indispensable tools for characterizing the redox behavior imparted by the difluoromethoxy group. For this compound, such analyses would clarify its susceptibility to oxidation or reduction, providing valuable data for its application in various fields of chemical research.
Theoretical and Computational Chemistry of 2 Difluoromethoxy Acetic Acid
Electronic Structure and Bonding Analysis of 2-(Difluoromethoxy)acetic acid
The electronic landscape of this compound is shaped by the interplay of the electron-withdrawing inductive effects of the fluorine atoms and the carboxylic acid group, as well as potential resonance and hyperconjugative interactions.
Quantum Chemical Calculations (DFT, Ab Initio) on this compound
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy but are more computationally expensive. These methods are crucial for benchmarking DFT results and for obtaining highly accurate energetic and structural information. For analogous fluorinated carboxylic acids, computational studies have successfully predicted properties like pKa values and conformational energies. For instance, theoretical studies on perfluoroalkyl carboxylic acids have employed DFT and higher-level methods to investigate their acidity and structure. revistadechimie.ro
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds Note: Data for this compound is estimated based on trends and data for analogous compounds, as specific literature values are not available.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted pKa | Predicted LogP |
|---|---|---|---|---|
| This compound | C₃H₄F₂O₃ | 126.06 | ~2.8 - 3.2 | ~0.5 - 1.0 |
| Acetic Acid | C₂H₄O₂ | 60.05 | 4.76 | -0.17 |
| Difluoroacetic acid | C₂H₂F₂O₂ | 96.03 | 1.34 | -0.24 |
Molecular Orbital Theory Applications to this compound
Molecular Orbital (MO) theory provides a detailed picture of the bonding and electronic distribution within a molecule. For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity.
The HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid group, indicating their nucleophilic character. The LUMO, conversely, is likely to be distributed over the carbonyl carbon and the C-O single bond of the carboxylic acid, highlighting its electrophilic nature. The presence of the electronegative difluoromethoxy group will lower the energy of the HOMO and LUMO compared to acetic acid, making the molecule a stronger acid and potentially influencing its reactivity in various chemical reactions.
A qualitative MO diagram would show the mixing of the atomic orbitals of carbon, oxygen, hydrogen, and fluorine to form the bonding, non-bonding, and anti-bonding molecular orbitals of the molecule. The strong C-F bonds would result in low-lying bonding orbitals and high-energy anti-bonding orbitals.
Conformational Analysis and Intramolecular Interactions in this compound
The flexibility of this compound arises from the rotation around the C-C and C-O single bonds. The interplay of steric and electronic effects governs the conformational preferences of the molecule.
Rotational Barriers and Energy Landscapes of this compound
The rotation around the C-O bond of the difluoromethoxy group and the C-C bond of the acetic acid moiety defines the conformational landscape of the molecule. Unlike the methoxy (B1213986) group, which strongly prefers a planar conformation with respect to an adjacent aromatic ring, and the trifluoromethoxy group, which favors an orthogonal arrangement, the difluoromethoxy group is known to have a much flatter rotational energy profile with no strong conformational preference. wustl.edu
For this compound, the rotational barrier around the O-CH₂ bond is expected to be relatively low. The energy landscape will likely feature several local minima corresponding to different staggered conformations. Computational studies on similar small organic molecules have shown that rotational barriers can be accurately calculated using DFT methods. For ethane, a simple prototype for C-C bond rotation, the barrier is approximately 3 kcal/mol. ysu.amnih.gov The rotational barriers in this compound will be influenced by the presence of the electronegative substituents and potential intramolecular interactions.
Intramolecular Hydrogen Bonding and Fluorine Effects in this compound
A key feature of this compound is the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the acidic proton of the carboxylic acid and one of the fluorine atoms or the ether oxygen of the difluoromethoxy group. The C-F bond is a poor hydrogen bond acceptor, but the possibility exists. A more likely intramolecular hydrogen bond would involve the acidic proton and the ether oxygen.
Prediction of Spectroscopic Properties for this compound
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
Table 2: Predicted Spectroscopic Data for this compound Note: These are estimated values based on typical ranges for the functional groups present and data from analogous compounds.
| Spectroscopy Type | Predicted Chemical Shifts / Frequencies | Assignment |
|---|---|---|
| ¹H NMR | δ ~10-12 ppm (broad s, 1H) δ ~6.0-6.5 ppm (t, 1H, ²JHF ≈ 50-60 Hz) δ ~4.0-4.5 ppm (s, 2H) | -COOH -OCHF₂ -CH₂- |
| ¹³C NMR | δ ~170-175 ppm δ ~115-120 ppm (t, ¹JCF ≈ 240-250 Hz) δ ~65-70 ppm | -COOH -OCHF₂ -CH₂- |
| ¹⁹F NMR | δ ~-80 to -90 ppm (d, ²JHF ≈ 50-60 Hz) | -OCHF₂ |
| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad) ~1700-1750 cm⁻¹ (strong) ~1000-1200 cm⁻¹ (strong) | O-H stretch (carboxylic acid dimer) C=O stretch C-F stretch |
The predicted NMR spectra are based on the expected electronic environment of each nucleus. The proton of the carboxylic acid is highly deshielded. The proton of the difluoromethoxy group appears as a triplet due to coupling with the two fluorine atoms. The fluorine atoms appear as a doublet due to coupling with the proton.
The predicted IR frequencies correspond to the characteristic vibrational modes of the functional groups. The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding. The C=O stretch gives a strong, sharp peak. The C-F stretching vibrations also result in strong absorptions in the fingerprint region. Computational methods can calculate these vibrational frequencies, which, when scaled appropriately, show good agreement with experimental data. nist.gov
Reaction Pathway Modeling and Transition State Analysis for Reactions of this compound
While specific, dedicated studies on the reaction pathway modeling and transition state analysis of this compound are not extensively available in publicly accessible literature, significant insights can be drawn from computational studies on structurally related perfluoroalkyl ether carboxylic acids (PFECAs) and other fluorinated organic molecules. These studies provide a robust theoretical framework for predicting the likely reactive behavior of this compound.
Theoretical investigations into the degradation of PFECAs, a class to which this compound belongs, have been conducted using computational methods like Density Functional Theory (DFT). acs.orgacs.org These studies are crucial for understanding the compound's stability and potential transformation pathways under various conditions, such as thermal stress or in chemical reactions.
Commonly investigated reaction pathways for similar fluorinated ether acids include thermal decomposition and reductive degradation. acs.orgresearchgate.net For PFECAs, computational models have identified three primary pathways for reductive degradation:
Ether C–O bond cleavage acs.org
C–C bond cleavage , which includes decarboxylation acs.org
Direct C–F bond cleavage acs.org
Thermal Decomposition Pathways: In the gas phase, the thermal degradation of PFECAs and perfluoroalkyl carboxylic acids (PFCAs) is often initiated by the homolytic cleavage of the weakest covalent bond. acs.orgnsf.gov DFT calculations are employed to determine the bond dissociation energies (BDEs) for all major bonds within the molecule to identify the most probable initial fragmentation step. acs.org For short-chain PFCAs, studies suggest that random scission in the perfluorinated chain is a key degradation mechanism. acs.org In the case of PFECAs, the ether oxygen atom is known to increase the BDE of C-F bonds on adjacent fluorocarbon moieties, making them more resistant to cleavage compared to their non-ether counterparts. acs.org Experimental and computational studies on hexafluoropropylene oxide dimer acid (a complex PFECA) show that thermal transformation preferentially occurs via cleavage of the C-O ether bond nearest to the carboxyl group. acs.orgresearchgate.net
For this compound (CHF₂OCH₂COOH), the likely primary thermal degradation pathways would involve the cleavage of the C-O, C-C, or C-H bonds. Based on analogous systems, a plausible initial step is the cleavage of the ether C-O bond or the C-C bond between the carboxylic group and the adjacent methylene (B1212753) group.
Transition State Analysis: Transition state theory, combined with computational chemistry, allows for the calculation of activation energies (Ea) for proposed reaction steps, providing quantitative insight into reaction kinetics. For the thermal degradation of PFCAs, activation energies for processes like β-scissions have been calculated to be in the range of 30–40 kcal/mol. researchgate.net While specific transition state calculations for this compound are not available, it is suggested that standard DFT methods, such as using the B3LYP functional with a 6-31G* basis set, could be employed to model transition states for its reactions.
Atmospheric Reactions: Insights can also be drawn from theoretical studies on the atmospheric oxidation of hydrofluoroethers (HFEs) by hydroxyl (•OH) radicals, which are key atmospheric oxidants. researchgate.net Such studies utilize electronic structure calculations to map out the potential energy surface of the reaction. The primary initiation step is typically a hydrogen atom abstraction. researchgate.net For this compound, this could occur at either the C-H bond of the difluoromethoxy group or the methylene group. The resulting alkyl radical would then react rapidly with atmospheric oxygen (O₂), leading to the formation of a peroxy radical and subsequent degradation products. researchgate.net
The following table outlines plausible reaction pathways for this compound based on data from analogous compounds.
| Reaction Type | Plausible Initial Step | Computational Methodologies | Expected Outcome/Products | Reference for Analogy |
| Thermal Degradation | C-O Ether Bond Cleavage | DFT (BDE Calculations) | CHF₂• + •OCH₂COOH | acs.orgresearchgate.net |
| C-C Bond Cleavage (Decarboxylation) | DFT (BDE Calculations) | CHF₂OCH₂• + •COOH | acs.orgnsf.gov | |
| Reductive Degradation | C-O Ether Bond Cleavage | DFT, Transition State Theory | Generation of perfluoroalcohols, leading to HF elimination and corresponding carboxylic acids. | acs.org |
| Atmospheric Oxidation | H-atom abstraction by •OH | Electronic Structure Calculations, Variational Transition State Theory | Formation of an alkyl radical, leading to peroxy radicals and further oxidation products. | researchgate.net |
| Nucleophilic Substitution | Attack at the carboxylic acid moiety | DFT (Transition State Modeling) | Ester or amide formation, activated by the electron-withdrawing -OCF₂H group. |
This table is generated based on theoretical predictions and data from structurally similar compounds. Specific experimental or computational data for this compound is limited.
Molecular Dynamics Simulations Involving this compound in Various Environments
As of now, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not prominent in the available scientific literature. However, the application of MD simulations to similar molecules, such as other haloacetic acids and fluorinated compounds, provides a clear indication of the potential research directions and the valuable insights such studies could offer. grafiati.com
MD simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. This approach can reveal detailed information about the conformational dynamics of a molecule, its interaction with solvent molecules, and its behavior within complex biological environments like cell membranes or protein binding sites.
Potential Applications in Aqueous Environments: For a water-soluble compound like this compound, MD simulations in an aqueous environment would be highly informative. Such simulations could elucidate:
Solvation Structure: How water molecules arrange around the solute, particularly around the polar carboxylic acid group and the difluoromethoxy moiety. This includes the analysis of hydrogen bonding networks between the acid and water.
Acid Dissociation (pKa): MD simulations, often combined with quantum mechanics (QM/MM methods) or advanced sampling techniques (e.g., metadynamics), can be used to compute the potential of mean force (PMF) for the deprotonation process. This allows for a theoretical prediction of the acid dissociation constant (pKa), a fundamental chemical property.
Conformational Preferences: Analysis of the dihedral angles within the molecule over the simulation trajectory can reveal its preferred conformations in solution. For instance, the rotation around the C-O and C-C bonds would determine the spatial relationship between the difluoromethoxy and carboxylic acid groups, which can influence its reactivity and biological interactions.
Interaction with Biological Systems: Given the interest in fluorinated molecules in medicinal chemistry, MD simulations could be employed to study the interaction of this compound with biological targets. For example, haloacetic acids are known to interact with enzymes. researchgate.net MD simulations could model the process of the molecule binding to an enzyme's active site, providing details on:
Binding Affinity and Pose: Predicting how strongly the molecule binds and its preferred orientation within the binding pocket.
Key Intermolecular Interactions: Identifying the specific amino acid residues that form hydrogen bonds, electrostatic, or van der Waals interactions with the molecule. The difluoromethyl group (CHF₂) is recognized as a competent hydrogen bond donor, a property that can be critical for molecular recognition. rsc.org
Conformational Changes: Observing whether the protein or the ligand undergoes conformational changes upon binding.
The table below summarizes potential MD simulation studies for this compound and the expected scientific insights, based on established methodologies for similar compounds.
| Simulation Environment | Key Parameters to Analyze | Potential Insights | Reference for Methodology |
| Aqueous Solution (Water Box) | Radial Distribution Functions (RDFs), Hydrogen Bond Analysis, Dihedral Angle Distributions | Solvation shell structure, hydration dynamics, conformational flexibility, and stability. | grafiati.com |
| Protein-Ligand Complex | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Binding Free Energy (MM/PBSA or MM/GBSA) | Stability of the complex, identification of key binding residues, prediction of binding affinity. | nih.govjmchemsci.com |
| Lipid Bilayer (Membrane) | Permeation Profiles, Potential of Mean Force (PMF) | Ability to cross biological membranes, mechanism of permeation, and partitioning behavior. |
This table outlines prospective research applications of molecular dynamics simulations for this compound, as direct studies are not currently available.
Applications of 2 Difluoromethoxy Acetic Acid in Chemical Synthesis and Materials Science
Role of 2-(Difluoromethoxy)acetic acid as a Synthetic Building Block in Organic Chemistry
In the realm of organic synthesis, this compound serves as a crucial starting material or intermediate for the creation of more complex molecules. The presence of both a reactive carboxylic acid group and the influential difluoromethoxy moiety makes it a versatile tool for synthetic chemists.
Precursor for Fluorinated Heterocycles and Carbocycles
This compound is a valuable precursor for synthesizing fluorinated cyclic compounds, particularly heterocycles, which are core structures in many biologically active molecules. While the acid itself can be used in multi-step syntheses, its derivatives, such as α-(difluoromethoxy)ketones, are often employed as direct building blocks. researchgate.net These ketones can be prepared from this compound derivatives and are highly effective in constructing nitrogen-containing heterocycles. researchgate.netresearchgate.net
Research has demonstrated the synthesis of various difluoromethoxylated heterocycles from these ketone building blocks. researchgate.net For instance, they can be reacted with dinucleophiles like hydrazine (B178648) or amidines to form pyrazoles and pyrimidines, respectively. researchgate.net Another pathway involves converting the ketone into an enaminone intermediate, which then serves as a versatile platform for producing pyrazoles and isoxazoles. researchgate.netresearchgate.net The ability to generate these important heterocyclic scaffolds bearing a difluoromethoxy group highlights the utility of this compound as a foundational building block. researchgate.net
| Heterocyclic Scaffold | Synthetic Precursor (derived from this compound) | Key Reagents | Reference |
| Pyrazoles | α-(Difluoromethoxy)ketones | Hydrazine | researchgate.net |
| Isoxazoles | α-(Difluoromethoxy)ketones (via enaminone) | Hydroxylamine | researchgate.netresearchgate.net |
| Pyrimidines | α-(Difluoromethoxy)ketones | Amidines | researchgate.netresearchgate.net |
| Indoles | α-(Difluoromethoxy)ketones | Arylhydrazines | researchgate.net |
Introduction of the Difluoromethoxy Functionality into Agrochemical Candidates
The incorporation of fluorine-containing groups is a well-established strategy in the design of modern agrochemicals, such as pesticides and herbicides. rsc.orgchinesechemsoc.org The difluoromethoxy group (-OCF₂H) is particularly valued for its ability to enhance the biological efficacy and metabolic stability of parent compounds. chinesechemsoc.orgnih.gov this compound and its derivatives serve as key intermediates for introducing this beneficial moiety into potential agrochemical agents. lookchem.com
The use of building blocks derived from this compound allows for the strategic placement of the difluoromethoxy group onto various molecular frameworks being investigated for agricultural applications. lookchem.comsmolecule.com This functional group can positively modulate properties such as lipophilicity and the molecule's ability to interact with biological targets within pests or weeds. nih.gov For example, difluoromethyl ethers, which can be synthesized using reagents derived from the corresponding acid, are found in commercial agrochemicals. chinesechemsoc.org The development of synthetic methods using building blocks like 2-(fluorosulfonyl)difluoroacetic acid, a related compound, further underscores the importance of this class of reagents in creating new and effective agrochemical products. lookchem.com
Application in Pharmaceutical Lead Optimization and Drug Discovery Chemistry
In medicinal chemistry and drug discovery, the difluoromethoxy group is considered a "privileged" functional group. nih.govrsc.org Its introduction into a drug candidate is a key strategy for fine-tuning physicochemical properties during lead optimization. nih.govrsc.org this compound serves as a valuable building block for this purpose, enabling the incorporation of the -OCF₂H group into complex pharmaceutical molecules.
| Property Enhanced by -OCF₂H Group | Impact on Drug Candidate | Reference(s) |
| Metabolic Stability | Increased resistance to enzymatic degradation, potentially leading to a longer duration of action. | nih.govrsc.org |
| Lipophilicity | Can be fine-tuned; the group can adapt its lipophilicity to the surrounding chemical environment. | nih.govrsc.org |
| Membrane Permeability | Improved ability to cross biological membranes to reach the target site. | nih.govrsc.org |
| Binding Affinity | Can act as a hydrogen bond donor, creating additional favorable interactions with the target protein. | thieme-connect.com |
| Physicochemical Properties | Alters acidity and molecular conformation, providing tools to optimize the drug's profile. | nih.gov |
Utilization of this compound in Polymer and Material Science
The applications of this compound extend beyond small molecule synthesis into the development of advanced materials. Its bifunctional nature—a polymerizable carboxylic acid and a property-modifying fluorinated tail—makes it a candidate for creating specialty polymers and functional surfaces. bldpharm.comambeed.com
Monomer for Specialty Polymers and Copolymers
This compound can be utilized as a monomer in the synthesis of specialty polymers. The carboxylic acid functional group allows it to undergo polymerization reactions, such as condensation polymerization with diols or diamines, to form polyesters or polyamides, respectively. The resulting polymers would have the difluoromethoxy group appended along the polymer backbone as a side chain.
The incorporation of the -OCF₂H group into the polymer structure is expected to impart unique properties. Fluorinated polymers are well-known for their chemical resistance, thermal stability, and low surface energy. Therefore, polymers derived from this compound could be developed for applications requiring these characteristics, such as specialty coatings, advanced membranes, or unique electronic materials. rsc.org While specific examples of homopolymers of this compound are not extensively documented in mainstream literature, its classification as a "Polymer Science Material Building Block" indicates its recognized potential in this field. bldpharm.comambeed.com
Surface Modification Agent for Functional Materials
The carboxylic acid group of this compound provides a reactive handle to chemically anchor the molecule onto the surface of various materials. This process of surface modification is used to alter the surface properties of a substrate in a controlled manner. For example, the acid can form covalent bonds (e.g., esters or amides) with materials that have surface hydroxyl or amine groups, such as metal oxides, silica, or functionalized polymers. nih.gov
By grafting this compound onto a surface, the properties of that surface are changed due to the presence of the terminal difluoromethoxy groups. This can lead to a significant reduction in surface energy, resulting in surfaces that are highly hydrophobic (water-repellent) and oleophobic (oil-repellent). Such modified surfaces are desirable for applications including anti-fouling coatings, low-friction materials, and specialized electronic devices where control over surface interactions is critical. nih.govresearchgate.net
Based on the available scientific and technical information, generating a detailed article on the specific applications of This compound in the requested areas of catalysis, ligand design, and analytical chemistry is not currently feasible.
Extensive searches for the direct role of this compound as a catalyst, a primary ligand in catalyst design, or as a derivatizing agent in analytical chemistry have not yielded specific research findings or applications. The predominant role of this compound described in the literature is as a synthetic building block, primarily in the fields of medicinal and agricultural chemistry, where the difluoromethoxy group is incorporated into larger, more complex molecules to enhance their metabolic stability and biological activity.
There is no direct evidence or published research detailing its use in the following contexts as per the requested outline:
Applications of this compound in Analytical Chemistry (e.g., as a derivatizing agent):There is no available information to suggest that this compound is used as a derivatizing agent to improve the analytical detection (e.g., in chromatography) of other molecules. Its mention as a potential "Organic Analytical Standard" is general and lacks specific application context.cymitquimica.com
Therefore, without sufficient data from the public domain and scientific databases on these specific applications, an article that is "thorough, informative, and scientifically accurate" as per the instructions cannot be constructed.
Interactions and Bioactivity Studies of 2 Difluoromethoxy Acetic Acid Derivatives
Molecular Recognition and Binding Studies of Difluoromethoxy-Containing Compounds
The difluoromethoxy motif is a valuable functional group in the design of bioactive molecules, primarily due to its distinct electronic and conformational properties that influence how a molecule recognizes and binds to its biological target.
The difluoromethoxy group significantly modulates a compound's properties, influencing its interactions within protein binding pockets. Unlike the more common methoxy (B1213986) group, the -OCF₂H group possesses a highly polarized C-H bond, enabling it to function as a hydrogen bond donor. This capability introduces an additional vector for molecular interaction that is not present in analogous non-fluorinated or trifluoromethoxy compounds.
Furthermore, the difluoromethoxy group exhibits dynamic lipophilicity. mdpi.com It can interconvert between a lipophilic and a more polar conformation through simple bond rotation, allowing it to adapt to the polarity of its immediate molecular environment within a binding site. nih.gov This conformational flexibility can be advantageous for optimizing binding affinity. Studies on protein-ligand interactions have shown that fluorine atoms, in general, are frequently involved in short contacts with protein residues. researchgate.net In some instances, the difluoromethoxy group can form ideal hydrogen bond geometries that are not achieved in its absence. For example, in studies of BACE-1 inhibitors, a difluoromethoxy group was observed to form a favorable hydrogen bonding interaction with a tryptophan residue (W137) in the binding site. bham.ac.ukacs.org This interaction highlights the potential of the -OCF₂H group to engineer stronger binding to a target protein. bham.ac.ukacs.org
The binding affinity of a compound to its target receptor is a critical determinant of its biological activity. While specific receptor binding data for derivatives of 2-(difluoromethoxy)acetic acid are not extensively documented in publicly available literature, analysis of other difluoromethoxy-containing compounds provides insight into the potential binding profiles. The inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key parameters used to quantify binding affinity. The introduction of the difluoromethoxy group can significantly alter these values compared to non-fluorinated or other halogenated analogs.
Table 1: Representative Receptor Binding Affinities of Fluorinated Compounds This table is for illustrative purposes and shows data for compounds containing fluorinated motifs, not specifically this compound derivatives.
| Compound Class | Target | Moiety | Binding Affinity (Kᵢ or IC₅₀) |
|---|---|---|---|
| Opioid Receptor Agonist | Human MOR | p-CF₃ | Kᵢ = 21 ± 3.4 nM |
| Opioid Receptor Agonist | Human MOR | p-Cl | Kᵢ = 16 ± 2.6 nM |
| Estratriene Sulfamate | MCF-7 Cell Proliferation | 2-OCF₂H | GI₅₀ = 0.28 µM |
Data sourced from references nih.govacs.org. Kᵢ = Inhibitory Constant; IC₅₀ = Half-maximal Inhibitory Concentration; GI₅₀ = Half-maximal Growth Inhibition; MOR = Mu-Opioid Receptor.
Ligand-Protein Interactions Involving Difluoromethoxy Motifs
Enzymatic Transformations Involving Difluoromethoxyacetic Acid Motifs
The metabolic fate of a compound is largely determined by enzymatic transformations, primarily occurring in the liver via cytochrome P450 (CYP450) enzymes. msdmanuals.commdpi.com The difluoromethoxy group is often introduced into molecules to enhance metabolic stability. bham.ac.uk It is designed to be a metabolically robust isostere of a methoxy group. nih.gov The primary metabolic liability of a methoxy group is O-demethylation, a reaction initiated by the enzymatic abstraction of a hydrogen atom. nih.gov Replacing the methyl hydrogens with fluorine atoms in a trifluoromethoxy group (-OCF₃) blocks this pathway entirely. nih.gov
The acetic acid moiety of this compound can undergo enzymatic reactions common to carboxylic acids. These include Phase II conjugation reactions, such as glucuronidation, where glucuronic acid is attached to the carboxylic acid group, increasing water solubility and facilitating excretion. nih.gov Carboxylic acid reductases are enzymes that can reduce acids to aldehydes, although this is a challenging transformation. msdmanuals.com
Metabolite Profiling of Structurally Related Difluoromethoxy Compounds
Metabolite profiling is the process of identifying the products of a compound's biotransformation. ucm.es This is typically achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov Understanding the metabolic pathways of difluoromethoxy-containing compounds is crucial for assessing their behavior in a biological system.
Metabolism generally proceeds through two phases. Phase I reactions introduce or expose functional groups via oxidation, reduction, or hydrolysis. nih.gov Phase II reactions involve conjugation with endogenous molecules to facilitate elimination. nih.gov For compounds containing a difluoromethoxy group, profiling studies aim to identify metabolic "soft spots" and characterize the resulting products.
One study on the metabolism of pantoprazole, which contains a 6-(difluoromethoxy)-1H-benzimidazole moiety, suggested that the molecule can be cleaved, with fragments subsequently conjugating with glutathione. mdpi.com This indicates that while the difluoromethoxy group itself is relatively stable, metabolic reactions can occur elsewhere in the molecule, leading to various metabolites. A hypothetical metabolite profile for a generic aromatic compound containing a difluoromethoxy group is presented below.
Table 2: Hypothetical Metabolite Profile for a Difluoromethoxy-Containing Aromatic Compound
| Metabolite ID | Transformation | Description |
|---|---|---|
| M1 | Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. |
| M2 | O-Dealkylation (minor) | Cleavage of the difluoromethoxy group, though typically a slow process. |
| M3 | Glucuronide Conjugate | Attachment of glucuronic acid to a hydroxylated metabolite (M1). |
| M4 | Sulfate (B86663) Conjugate | Attachment of a sulfate group to a hydroxylated metabolite (M1). |
Structure-Activity Relationships (SAR) of Difluoromethoxy-Containing Compounds
Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For difluoromethoxy-containing compounds, SAR studies often compare them with non-fluorinated (e.g., methoxy) or other fluorinated (e.g., trifluoromethyl) analogs to understand the specific contribution of the -OCF₂H group.
In a study on 2-substituted estratriene sulfamates, replacing a 2-methoxy group with a 2-difluoromethoxy group resulted in a compound with slightly improved antiproliferative activity against a breast cancer cell line. nih.gov Conversely, in a series of hepatitis B virus (HBV) inhibitors, replacing a difluoromethoxy group with a trifluoromethyl group maintained inhibitory activity, while replacement with a methoxy group led to a 3-fold decrease in inhibition. These findings underscore that the optimal substitution is context-dependent.
Table 3: Example of Structure-Activity Relationship (SAR) Findings
| Base Scaffold | R¹ Group | Target/Assay | Activity | Reference |
|---|---|---|---|---|
| Estratriene bis-sulfamate | -OCH₃ | MCF-7 cell growth | GI₅₀ = 0.31 µM | nih.gov |
| Estratriene bis-sulfamate | -OCF₂H | MCF-7 cell growth | GI₅₀ = 0.28 µM | nih.gov |
| Pyrido[2',1':2,3]imidazo[4,5-h]quinoline | -OCF₂H | HBsAg Inhibition | EC₅₀ = 1.4 nM | |
| Pyrido[2',1':2,3]imidazo[4,5-h]quinoline | -OCH₃ | HBsAg Inhibition | EC₅₀ = 4.2 nM |
EC₅₀ = Half-maximal Effective Concentration; GI₅₀ = Half-maximal Growth Inhibition; HBsAg = Hepatitis B surface antigen.
Future Perspectives and Emerging Research Directions for 2 Difluoromethoxy Acetic Acid Research
Advancements in Asymmetric Synthesis of Chiral Difluoromethoxy Compounds
The creation of enantiomerically pure chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a drug can determine its efficacy and safety. frontiersin.orgresearchgate.net Asymmetric catalysis, which facilitates the selective production of one enantiomer, has become an indispensable tool. frontiersin.orgchiralpedia.com The future of 2-(difluoromethoxy)acetic acid research is intrinsically linked to advancements in the asymmetric synthesis of its chiral derivatives.
Recent progress in asymmetric catalysis offers powerful strategies for creating chiral centers. frontiersin.org Key areas of development include:
Transition-Metal Catalysis : This remains one of the most versatile methods. The development of novel chiral ligands, such as sophisticated phosphines and N-heterocyclic carbenes (NHCs), allows for precise control over the stereochemical outcome of reactions. frontiersin.orgacs.org These metal complexes create a chiral environment that directs the formation of C-C and C-X bonds with high enantioselectivity. chiralpedia.comacs.org
Organocatalysis : The use of small, metal-free organic molecules as catalysts has gained significant traction, a development highlighted by the 2021 Nobel Prize in Chemistry. chiralpedia.com Chiral Brønsted acids, like chiral phosphoric acids (CPAs), are particularly effective and can be fine-tuned to catalyze a wide range of asymmetric transformations. frontiersin.org This approach aligns with green chemistry principles by avoiding potentially toxic metals. chiralpedia.com
Biocatalysis : Leveraging nature's catalysts, enzymes offer exceptional selectivity and can operate under mild reaction conditions with high tolerance for various functional groups. frontiersin.org Techniques like enzymatic kinetic resolution are revolutionizing the production of enantiopure compounds and offer a sustainable pathway for synthesizing complex chiral molecules containing the difluoromethoxy group. frontiersin.orgchiralpedia.com
Challenges remain in scaling up asymmetric reactions while maintaining high enantioselectivity and cost-effectiveness. chiralpedia.com Future research will likely focus on developing more robust and recyclable catalysts and integrating these advanced synthetic methods into flow chemistry systems for more efficient and controlled production of chiral difluoromethoxy compounds. frontiersin.org
Table 1: Key Methodologies in Asymmetric Catalysis for Chiral Compound Synthesis
| Catalysis Type | Catalyst Example | Key Advantages | Relevant Future Application for -OCF₂H Compounds |
| Transition-Metal Catalysis | Chiral Rhodium or Palladium Complexes chiralpedia.com | High efficiency, versatility, precise stereocontrol. frontiersin.orgchiralpedia.com | Synthesis of chiral pharmaceuticals and agrochemicals incorporating the difluoromethoxy moiety. |
| Organocatalysis | Chiral Phosphoric Acids (CPAs) frontiersin.org | Metal-free, aligns with green chemistry, tunable catalysts. frontiersin.orgchiralpedia.com | Environmentally benign synthesis of complex chiral difluoromethoxy-containing molecules. |
| Biocatalysis | Enzymes (e.g., lipases, reductases) | High enantioselectivity, mild conditions, sustainability. frontiersin.org | "Green" production of enantiopure this compound derivatives. |
Integration of this compound into Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. A key area within this field is coordination-driven self-assembly, where metal ions and organic ligands spontaneously form discrete, well-defined structures known as supramolecular coordination complexes (SCCs). nih.gov
The structure of this compound, featuring a carboxylic acid group, makes it an ideal candidate for use as an organic linker in the design of novel SCCs. The carboxylate group can coordinate with various metal centers (e.g., palladium(II), platinum(II)), which act as the nodes in a self-assembled architecture. nih.gov The difluoromethoxy moiety, while not directly involved in the coordination, would be projected into the interior or exterior of the resulting supramolecular structure. This allows for the precise tuning of the complex's properties:
Host-Guest Chemistry : The fluorinated environment created by the difluoromethoxy groups within a supramolecular cage could create unique binding pockets for specific guest molecules.
Functional Materials : The collective electronic properties of multiple difluoromethoxy groups within a defined architecture could lead to new materials with applications in electronics or sensing.
Future research will explore the self-assembly of this compound and its derivatives with various metal precursors to create novel polygons and polyhedra. nih.gov The challenge lies in controlling the geometry and final structure of these complex assemblies, which is determined by the coordination preferences of the metal ion and the geometry of the organic ligand.
Green Chemistry Principles in the Synthesis and Application of this compound
Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epitomejournals.comacs.orgcore.ac.uk The application of these principles is a critical future direction for the synthesis of this compound and its derivatives.
The core principles of green chemistry applicable to this research include:
Waste Prevention : Designing synthetic routes that minimize byproducts. acs.org
Atom Economy : Maximizing the incorporation of all reactant materials into the final product. acs.org
Use of Catalysis : Employing catalytic reagents over stoichiometric ones to reduce waste. acs.org Catalytic methods are often more efficient and can be used in smaller quantities.
Reduction of Derivatives : Avoiding the use of temporary protecting groups to simplify processes and reduce waste. acs.org The specificity of enzymes in biocatalysis can often eliminate the need for protecting groups. acs.org
Safer Solvents and Reagents : Replacing hazardous solvents and reagents with greener alternatives, such as water or recyclable bio-based solvents. epitomejournals.comimist.ma
Future research will focus on developing more sustainable synthetic pathways. This could involve exploring biocatalytic methods, utilizing flow chemistry for better control and efficiency, and finding alternatives to harsh fluorinating agents. frontiersin.org For instance, moving away from methods that require toxic solvents like pyridine (B92270) or chlorinated solvents towards aqueous-based systems is a key goal. imist.ma By adopting these principles, the chemical industry can produce valuable difluoromethoxy compounds while minimizing its environmental impact. epitomejournals.com
Table 2: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Conventional Approach | Greener Future Direction |
| Catalysis | Use of stoichiometric reagents. | Development of selective catalytic methods (organo-, bio-, or metal-catalysis). acs.org |
| Solvent Use | Use of hazardous organic solvents (e.g., toluene, chlorinated solvents). epitomejournals.comimist.ma | Transition to aqueous media or recyclable, non-toxic solvents like glycerol. core.ac.uk |
| Atom Economy | Multi-step syntheses with low atom economy. | Designing synthetic routes with fewer steps and higher incorporation of reactant atoms. acs.org |
| Derivatives | Use of protecting groups, leading to extra steps and waste. | Employing highly specific catalysts (e.g., enzymes) to avoid the need for protecting groups. acs.org |
Computational Design of Novel Molecules Incorporating the Difluoromethoxy Moiety
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. openmedicinalchemistryjournal.com These in silico methods allow researchers to design and evaluate novel molecules with desired properties before committing to costly and time-consuming laboratory synthesis. openmedicinalchemistryjournal.commdpi.com
Emerging computational approaches that will shape the future of this compound research include:
Structure-Based Virtual Screening (SBVS) : This technique uses the 3D structure of a biological target (e.g., an enzyme or receptor) to screen large libraries of virtual compounds. openmedicinalchemistryjournal.com Researchers can design derivatives of this compound and use molecular docking to predict how well they bind to a specific target, prioritizing the most promising candidates for synthesis. researchgate.net
De Novo Design : These algorithms build novel molecular structures from scratch, optimizing them for high affinity and selectivity to a particular biological target. openmedicinalchemistryjournal.com This allows for the creation of entirely new chemical entities incorporating the difluoromethoxy group.
Multi-Property Optimization : Advanced machine learning frameworks can now be used to navigate the vast "chemical compound space" to find molecules that simultaneously satisfy multiple property criteria (e.g., high biological activity, good metabolic stability, and low toxicity). uni.lu This is particularly relevant for the difluoromethoxy moiety, which is known to modulate several properties at once. chinesechemsoc.org
By leveraging these computational tools, scientists can rationally design the next generation of pharmaceuticals and functional materials based on the this compound scaffold, accelerating the discovery process and increasing the likelihood of success. openmedicinalchemistryjournal.comuni.lu
Exploration of New Application Domains for this compound and its Derivatives
The unique properties of the difluoromethoxy group ensure that derivatives of this compound will continue to be explored in a wide range of applications. chinesechemsoc.orgrsc.org While its role in pharmaceuticals and agrochemicals is established, several emerging domains represent exciting future directions.
Pharmaceuticals : The introduction of the –OCF₂H group is a well-regarded strategy in drug design to enhance metabolic stability and cell permeability. researchgate.netchinesechemsoc.org Future work will likely see derivatives of this compound investigated for a broader range of therapeutic targets. This includes areas like autoimmune and inflammatory disorders, where derivatives have been designed as S1P1 receptor agonists, and oncology. google.com
Agrochemicals : Similar to pharmaceuticals, the agrochemical industry benefits from the enhanced properties that fluorine imparts. researchgate.net About 30-40% of agrochemicals contain fluorine. researchgate.net Derivatives of this compound could be developed into new herbicides, fungicides, or insecticides with improved efficacy and more favorable environmental profiles. researchgate.net
Materials Science : The strong electronegativity and unique stereoelectronic properties of the difluoromethoxy group make it an attractive component for advanced materials. Research is emerging in areas like liquid crystals and materials for organic light-emitting diodes (OLEDs), where precise tuning of electronic properties is crucial. ambeed.com
PET Imaging : The development of versatile ¹⁸F-difluoromethylation strategies is a significant area of research. rsc.org Incorporating the positron-emitting ¹⁸F isotope would allow for the synthesis of novel radiotracers for Positron Emission Tomography (PET), enabling new diagnostic tools for a variety of diseases. rsc.orgresearchgate.net
The versatility of this compound as a building block ensures its continued relevance. Future research will undoubtedly uncover new synthetic methodologies and applications, further solidifying the importance of the difluoromethoxy moiety in science and technology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Difluoromethoxy)acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step pathways starting from diethylene glycol or fluorinated precursors. For example, dichlorotrifluoromethoxyacetic acid (a structural analog) is synthesized via sequential chlorination, fluorination, and oxidation steps, with yields dependent on temperature and catalyst selection (e.g., silver catalysts for fluoromethylation). Reaction optimization should prioritize inert atmospheres and anhydrous conditions to avoid hydrolysis of fluorinated intermediates .
| Key Parameters | Typical Conditions |
|---|---|
| Precursor | Diethylene glycol derivatives |
| Fluorination | AgNO₃ or KF as catalysts |
| Temperature | 50–100°C (step-dependent) |
| Solvent | DMF or THF |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR) is critical for identifying fluorinated groups, while ¹H NMR and IR spectroscopy confirm carboxylic acid and ether linkages. High-resolution mass spectrometry (HRMS) validates molecular weight (C₉H₈F₂O₃, MW 202.15). Computational tools like PubChem-derived InChI codes aid in structural verification .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as a Category 2 skin/eye irritant (Xi). Use nitrile gloves, fume hoods, and sealed containers to minimize exposure. Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Pre-experiment risk assessments should include review of Safety Data Sheets (SDS) for fluorinated acetic acid analogs .
Advanced Research Questions
Q. How do electronic effects of the difluoromethoxy group influence reactivity in cross-coupling or substitution reactions?
- Methodological Answer : The electron-withdrawing nature of the -OCF₂- group enhances electrophilicity at the acetic acid moiety, facilitating nucleophilic acyl substitutions. Mechanistic studies using kinetic isotope effects (KIE) or density functional theory (DFT) can quantify these effects. Silver-catalyzed oxidative decarboxylation (as seen in difluoroacetic acid derivatives) may also apply .
Q. What computational strategies are recommended for modeling the reactivity of this compound in drug design?
- Methodological Answer : Use Gaussian or ORCA software for DFT calculations to map electrostatic potentials and frontier molecular orbitals. PubChem’s Canonical SMILES (e.g.,
COC(=O)COC1=CC=CC=C1OCCOCCOC2=CC=CC=C2OCC(=O)OC) provides a basis for molecular docking studies. Solvent effects should be modeled using COSMO-RS .
Q. How can trace metabolites or degradation products of this compound be detected in biological matrices?
- Methodological Answer : Employ LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Alkoxyacetic acids (e.g., methoxyacetic acid) are detectable at ppm levels using C18 columns and acidic mobile phases (0.1% formic acid). Validate methods with isotopically labeled internal standards to address matrix effects .
Q. How should researchers resolve contradictions in reported reactivity data (e.g., conflicting catalytic efficiencies)?
- Methodological Answer : Cross-validate synthetic protocols (e.g., catalyst loading, solvent purity) and characterize intermediates rigorously. For example, discrepancies in fluorination yields may arise from trace moisture in reagents. Replicate studies under controlled conditions (e.g., glovebox for anhydrous reactions) and publish raw data for peer review .
Notes
- References prioritize peer-reviewed journals (e.g., Journal of Analytical Toxicology), PubChem, and industrial standards (Sigma-Aldrich SDS).
- Advanced FAQs integrate mechanistic, computational, and troubleshooting frameworks to address research-grade challenges.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
